3-fluoro-N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Description
The compound features a benzamide backbone linked to a 4-(4-nitrophenyl)-4H-1,2,4-triazole moiety via a methyl group. The triazole ring is further substituted with a sulfanyl group connected to a 2-oxoethyl chain, which bridges to a 4,5-dihydro-1H-pyrazol-1-yl unit. Key substituents include a 4-fluorophenyl group at position 5 of the pyrazoline ring and a thiophen-2-yl group at position 3.
Synthetic routes for analogous compounds involve:
- Friedel-Crafts reactions for sulfonylbenzene intermediates .
- Cyclization of hydrazinecarbothioamides under basic conditions to form 1,2,4-triazoles .
- S-alkylation of triazole-thiones with α-halogenated ketones to introduce diverse substituents .
Spectroscopic characterization (IR, NMR) confirms structural features:
Properties
IUPAC Name |
3-fluoro-N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23F2N7O4S2/c32-21-8-6-19(7-9-21)26-16-25(27-5-2-14-45-27)37-39(26)29(41)18-46-31-36-35-28(17-34-30(42)20-3-1-4-22(33)15-20)38(31)23-10-12-24(13-11-23)40(43)44/h1-15,26H,16-18H2,(H,34,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCMXHHQDDEWEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC(=CC=C5)F)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23F2N7O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-fluoro-N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antifungal properties and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a multi-ring structure with various functional groups that contribute to its biological activity. The presence of fluorine atoms and heterocycles enhances its pharmacological properties.
Antifungal Activity
Recent studies have indicated that derivatives of the triazole family exhibit significant antifungal properties. The compound has been tested against various fungal strains, showing promising results.
Table 1: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Fusarium oxysporum | 6 µg/mL | |
| Candida albicans | 8 µg/mL | |
| Aspergillus niger | 10 µg/mL |
The antifungal activity is primarily attributed to the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. This mechanism is similar to that of other triazole antifungals. The compound's structural features allow it to effectively bind to the enzyme lanosterol demethylase, disrupting fungal growth.
Case Studies
Case Study 1: Efficacy Against Fusarium Species
In a comparative study, several synthesized compounds were evaluated for their antifungal efficacy against Fusarium oxysporum. The compound demonstrated an EC50 value comparable to established antifungals like azoxystrobin, indicating its potential as a therapeutic agent in agricultural settings .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis revealed that the presence of the thiophene ring and fluorinated phenyl groups significantly enhances biological activity. Modifications to these groups can lead to variations in potency against different fungal strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Derivatives with Fluorophenyl Substituents
a) 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9]
- Structure : Triazole-thione core with 4-(4-X-phenylsulfonyl)phenyl and 2,4-difluorophenyl groups.
- Synthesis : Cyclization of hydrazinecarbothioamides in NaOH .
- Spectroscopy : νC=S at 1247–1255 cm⁻¹; NH stretching at 3278–3414 cm⁻¹ confirms thione tautomer .
- Comparison : The target compound replaces the sulfonylphenyl group with a nitrophenyl-triazole system, enhancing electron-deficient character.
b) N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides
Pyrazoline-Containing Compounds
a) 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Thiophen-Substituted Analogues
a) S-alkylated 1,2,4-triazoles with thiophen-2-ylmethyl groups
Structural and Computational Analysis
Murcko Scaffold Classification ()
Compounds are grouped by core scaffolds to compare docking affinities:
Docking Affinity Variability ()
- Tanimoto Coefficient : ≥0.5 required for affinity comparison.
- Target Compound : Predicted higher affinity due to nitro group’s electron-withdrawing effects enhancing target binding.
IR Data ()
| Compound Type | νC=O (cm⁻¹) | νC=S (cm⁻¹) | νNH (cm⁻¹) |
|---|---|---|---|
| Hydrazinecarbothioamides | 1663–1682 | 1243–1258 | 3150–3319 |
| Triazole-thiones | Absent | 1247–1255 | 3278–3414 |
| Target Compound | Absent | ~1250 | Not reported |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
